L-lyxose

Descripción general

Descripción

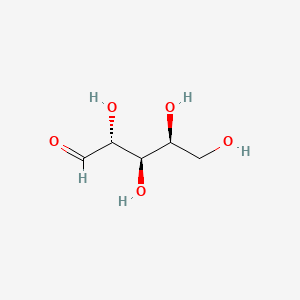

L-Lyxose is a rare sugar classified as an aldopentose, meaning it contains five carbon atoms and an aldehyde functional group. Its chemical formula is C₅H₁₀O₅. This compound is a C-2 epimer of the sugar xylose, which means it differs from xylose only in the configuration around the second carbon atom. This compound is not commonly found in nature but can be a component of bacterial glycolipids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The chemical synthesis of L-lyxose is challenging and typically involves multiple steps. One common method is the epimerization of D-xylose using specific enzymes or chemical catalysts. For example, the isomerization of D-xylose to this compound can be catalyzed by xylose isomerase .

Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods due to the complexity and low yield of chemical synthesis. Microbial biotransformation is a promising approach, where specific microorganisms or enzymes convert precursor compounds like xylitol into this compound .

Análisis De Reacciones Químicas

Types of Reactions: L-Lyxose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form L-lyxonic acid.

Reduction: Reduction of this compound can yield L-lyxitol.

Isomerization: this compound can be isomerized to other sugars such as L-ribose and L-xylulose.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like nitric acid or bromine water.

Reduction: Common reducing agents include sodium borohydride or hydrogen in the presence of a catalyst.

Isomerization: Enzymes like xylose isomerase or arabinose isomerase are used under specific pH and temperature conditions.

Major Products:

Oxidation: L-lyxonic acid

Reduction: L-lyxitol

Isomerization: L-ribose, L-xylulose

Aplicaciones Científicas De Investigación

Biochemical Research

L-Lyxose is extensively utilized in biochemical research as a substrate for studying carbohydrate metabolism. Researchers leverage its unique structure to investigate sugar-related metabolic pathways, helping to elucidate the roles of different sugars in biological systems. For instance, studies have shown that this compound can be metabolized through specific enzymatic pathways, such as the conversion to L-xylulose by L-rhamnulose kinase, which is crucial for understanding carbohydrate utilization in microorganisms like Escherichia coli .

Pharmaceutical Development

In the pharmaceutical sector, this compound is being explored for its potential in drug development, particularly for metabolic disorders and diabetes management. Its low glycemic index makes it an attractive candidate for formulating new therapeutic agents aimed at regulating blood sugar levels. Notably, derivatives of this compound have been investigated for their antiviral properties, showing promise as inhibitors against viruses such as HIV and hepatitis B .

Case Study: Antiviral Properties

A study highlighted the synthesis of modified nucleosides derived from this compound that exhibited potent antiviral activity. These compounds were shown to inhibit viral replication effectively, suggesting a viable pathway for developing new antiviral therapies .

Food Industry

This compound is recognized in the food industry as a low-calorie sweetener. Its ability to provide sweetness without significantly impacting caloric intake makes it suitable for formulating healthier food products. Research indicates that this compound can replace traditional sugars without compromising taste, making it an appealing option for consumers seeking healthier alternatives .

Nutritional Benefits

The low glycemic index of this compound not only aids in blood sugar management but also positions it as a beneficial ingredient in functional foods designed for diabetic patients and health-conscious consumers.

Cosmetic Formulations

In cosmetics, this compound is incorporated into skincare products due to its moisturizing properties. It enhances the texture and hydration of creams and lotions, providing a dual benefit of skin nourishment and improved product performance. The compound's ability to retain moisture makes it valuable in formulating hydrating products that appeal to consumers looking for effective skincare solutions .

Research on Glycobiology

This compound plays a significant role in glycobiology, particularly in the synthesis of oligosaccharides. Its involvement in glycoprotein synthesis is crucial for understanding cellular functions and interactions. The enzymatic processes utilizing this compound contribute to the development of complex carbohydrates essential for various biological functions .

Table: Summary of Applications of this compound

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Biochemical Research | Substrate for carbohydrate metabolism studies | Essential for understanding metabolic pathways |

| Pharmaceutical Development | Drug formulation for metabolic disorders | Potential antiviral properties |

| Food Industry | Low-calorie sweetener | Suitable for diabetic-friendly food products |

| Cosmetic Formulations | Moisturizing agent | Enhances hydration and texture in skincare |

| Glycobiology | Synthesis of oligosaccharides | Important for glycoprotein function studies |

Mecanismo De Acción

L-Lyxose exerts its effects primarily through its interaction with specific enzymes and metabolic pathways. For instance, it can act as a substrate for enzymes like xylose isomerase, facilitating the conversion to other sugars. Additionally, this compound can inhibit glycosidases, enzymes that break down complex carbohydrates, thereby affecting carbohydrate metabolism .

Comparación Con Compuestos Similares

L-Ribose: Another rare sugar with similar structural properties but different biological functions.

L-Xylulose: An isomer of L-lyxose involved in similar metabolic pathways.

Uniqueness of this compound: this compound is unique due to its rare occurrence in nature and its specific configuration, which imparts distinct chemical and biological properties. Its ability to act as a glycosidase inhibitor and its potential in synthesizing other rare sugars make it a valuable compound in research and industry .

Actividad Biológica

L-Lyxose, a rare aldo-pentose sugar, has garnered attention due to its potential biological activities and applications in various fields, including medicine and biotechnology. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, enzymatic conversions, and potential therapeutic applications.

This compound is characterized by its unique structure and reactivity compared to other pentoses. It is not abundantly found in nature, which makes its extraction and synthesis challenging. The primary sources for this compound production include chemical synthesis and bioconversion processes involving specific enzymes.

Table 1: Comparison of Pentoses

| Pentose | Structure | Natural Sources | Production Method |

|---|---|---|---|

| This compound | C5H10O5 | Rare in nature | Chemical synthesis, Enzymatic conversion |

| D-Ribose | C5H10O5 | Found in RNA | Fermentation, Synthesis |

| D-Xylose | C5H10O5 | Wood hydrolysates | Hydrolysis of xylan |

2. Enzymatic Activity and Conversion

Recent studies have focused on the enzymatic conversion of D-lyxose to this compound. The enzyme D-lyxose isomerase (LI) plays a crucial role in this process. For instance, a novel D-lyxose isomerase from Thermofilum species has shown high specificity for D-lyxose, converting it efficiently to D-xylulose with a maximum velocity () of 338 U/mg at 95°C and a Michaelis constant () of 74 mM .

Table 2: Enzymatic Characteristics of D-Lyxose Isomerase

| Parameter | Value |

|---|---|

| 338 U/mg | |

| 74 mM | |

| Optimal Temperature | 95°C |

| Substrate Specificity | High for D-lyxose |

The enzyme's stability at high temperatures and its ability to function in the presence of organic solvents make it suitable for industrial applications .

3. Therapeutic Applications

This compound has been identified as a precursor for various bioactive compounds, including immune stimulants like α-galactosylceramide, which is used in cancer immunotherapy . Additionally, research indicates that this compound may play a role in the oxidative stress response and microbial metabolism linked to the pentose phosphate pathway .

Case Studies on Therapeutic Applications

- Cancer Treatment :

- Metabolic Disorders :

4. Future Directions and Research Opportunities

The rarity of this compound presents challenges but also opportunities for research and development. Future studies could focus on:

- Biotechnological Production : Exploring microbial fermentation processes to enhance the yield of this compound from renewable resources.

- Pharmacological Studies : Investigating the specific mechanisms through which this compound and its derivatives exert biological effects.

- Industrial Applications : Developing enzyme-based processes for the synthesis of oligosaccharides containing this compound for use in food and pharmaceutical industries.

Propiedades

IUPAC Name |

(2R,3R,4S)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-YUPRTTJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883782 | |

| Record name | L-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-78-6 | |

| Record name | L-Lyxose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lyxose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYXOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7J5HM9DY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.